Azepan-1-ylacetic acid
Description
BenchChem offers high-quality Azepan-1-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHVWUCJZPGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390109 | |
| Record name | azepan-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52703-80-7 | |
| Record name | azepan-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azepanylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Azepan-1-ylacetic Acid
[1]
Abstract
This technical guide provides a comprehensive spectroscopic profile of Azepan-1-ylacetic acid (CAS: 52703-80-7), a critical intermediate in the synthesis of pharmaceutical agents targeting glycine transporters (GlyT1) and other CNS pathways.[1] This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (
Introduction & Chemical Identity
Azepan-1-ylacetic acid, also known as 2-(hexamethyleneimino)acetic acid, consists of a seven-membered saturated azepane ring nitrogen-linked to an acetic acid moiety.[1] Its characterization is often complicated by the conformational fluxionality of the seven-membered ring and the zwitterionic potential of the amino-acid motif.
| Parameter | Details |
| IUPAC Name | 2-(Azepan-1-yl)acetic acid |
| CAS Number | 52703-80-7 |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| Structure | Azepane ring fused to |
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound is typically synthesized via the
-
Common Impurities: Unreacted azepane, chloroacetic acid, and mineral salts (if HCl hydrolysis is used).
-
Spectral Impact: Residual azepane results in overlapping multiplets in the 1.5–1.8 ppm region (
H NMR) and a distinct N-H stretch in IR (if free base).
Mass Spectrometry (MS) Analysis[1][3][4][5]
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the cyclic amine and the lability of the carboxylic acid group.
Ionization & Fragmentation Pathways[6]
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
) is recommended due to the basic nitrogen. -
Molecular Ion:
m/z.[1]
Key Fragmentation Events:
-
Decarboxylation/Loss of Formic Acid: Loss of the carboxylic acid moiety (
or ) is the primary pathway.[1] -
Ring Cleavage: High-energy collisions lead to the opening of the azepane ring.
- -Cleavage: Cleavage adjacent to the nitrogen atom.[1]
MS Data Summary[6]
| m/z (Ion) | Identity | Mechanistic Origin |
| 158 | Protonated molecular ion (Base Peak in mild ESI).[1] | |
| 140 | Dehydration (common in carboxylic acids).[1] | |
| 112 | $[M - COOH]^+ $ | |
| 98/99 | Azepanium ion | Cleavage of the N-C bond to the acetic acid arm; retention of charge on the ring. |
Fragmentation Logic Diagram
Caption: Predicted ESI-MS fragmentation pathway for Azepan-1-ylacetic acid, highlighting the stability of the azepanium core.
Infrared Spectroscopy (IR)[1][3][7][8][9]
IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the amine. The spectrum will vary significantly depending on whether the sample is a free acid (zwitterionic solid) or a salt (HCl).
Key Functional Group Assignments (Free Acid)
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |
| 2500–3300 | Broad, Strong | O-H (Acid) | O-H stretch, broadened by H-bonding (dimerization).[1] |
| 2850–2950 | Medium, Sharp | C-H ( | Alkane C-H stretching of the azepane ring. |
| 1700–1730 | Strong | C=O[2] | Carbonyl stretching (Carboxylic acid).[1][3][4] |
| 1150–1250 | Medium | C-N | C-N single bond stretching (tertiary amine).[1] |
| 1050–1100 | Medium | C-O | C-O stretch of the acid group. |
Technical Insight: If the spectrum shows a shift of the carbonyl band to ~1600
Nuclear Magnetic Resonance (NMR)[1][3][8][11][12]
NMR offers the most definitive structural proof. The fluxional nature of the 7-membered ring averages the signals of the ring protons at room temperature.
Sample Preparation Protocol
To ensure reproducibility and prevent zwitterionic aggregation broadening:
-
Solvent: Deuterated Chloroform (
) for the free acid. Deuterium Oxide ( ) for the HCl salt. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (
7.26 ppm).[1]
H NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.5 – 12.0 | Broad Singlet | 1H | -COOH | Acidic proton (exchangeable with |
| 3.35 | Singlet | 2H | Alpha-protons to carbonyl and nitrogen.[1] Deshielded by anisotropy of C=O. | |
| 2.75 – 2.85 | Multiplet (t-like) | 4H | Ring | Protons adjacent to ring nitrogen.[1] |
| 1.65 – 1.75 | Multiplet | 4H | Ring | Beta-protons in the azepane ring.[1] |
| 1.55 – 1.65 | Multiplet | 4H | Ring | Gamma-protons (furthest from N).[1] |
Expert Note: The azepane ring protons often appear as two sets of broad multiplets. The
C NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 173.5 | Quaternary (C=O) | Carboxylic acid carbonyl.[1] |
| 59.8 | ||
| 55.2 | Azepane | |
| 27.8 | Azepane | |
| 26.5 | Azepane |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for complete characterization, ensuring self-validation of the data.
Caption: Integrated analytical workflow for the validation of Azepan-1-ylacetic acid, including decision gates for purity verification.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid.[1] Retrieved January 31, 2026, from [Link]
-
Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1.[1][5] Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[1][5] (Provides synthesis and characterization context for azepane-acetic acid derivatives). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][6] (Authoritative reference for general IR and NMR interpretation of carboxylic acids and cyclic amines).
Sources
- 1. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
"Azepan-1-ylacetic acid" for the synthesis of bioactive heterocyclic compounds
The following technical guide details the synthesis, reactivity, and application of Azepan-1-ylacetic acid (CAS: 52703-80-7) in the context of modern medicinal chemistry.
Executive Summary
Azepan-1-ylacetic acid represents a critical "linker-pharmacophore" hybrid in drug design. Unlike rigid 5- or 6-membered rings (pyrrolidine, piperidine), the 7-membered azepane ring introduces unique conformational flexibility and lipophilicity (LogP ~1.5 for the core ring). This guide explores its utility as a precursor for introducing the azepane moiety into bioactive scaffolds, specifically targeting GPCR ligands, enzyme inhibitors, and DNA-intercalating agents.
Key Technical Specifications:
-
IUPAC Name: 2-(Azepan-1-yl)acetic acid
-
Molecular Formula: C
H NO -
MW: 157.21 g/mol [1]
-
pKa: ~2.3 (Carboxyl), ~10.5 (Tertiary Amine)
-
Solubility: High in water (zwitterionic character), soluble in polar organic solvents (MeOH, DMSO).
Synthesis of the Core Building Block
The production of Azepan-1-ylacetic acid relies on a nucleophilic substitution (
Optimized Synthetic Protocol
Objective: Synthesis of Azepan-1-ylacetic acid hydrochloride.
Reagents:
-
Hexamethyleneimine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (K
CO ) (2.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF
-
Hydrolysis Base: NaOH (aq)
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve hexamethyleneimine (10 mmol) in anhydrous MeCN (50 mL).
-
Add anhydrous K
CO (25 mmol) and stir at room temperature for 15 minutes. -
Add Ethyl chloroacetate (11 mmol) dropwise to control exotherm.
-
Critical Control Point: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO
, 5% MeOH/DCM) for the disappearance of the amine. -
Workup: Filter inorganic salts. Concentrate filtrate. Partition residue between EtOAc and water. Dry organic layer (MgSO
) and concentrate to yield Ethyl 2-(azepan-1-yl)acetate .
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in EtOH (20 mL).
-
Add 2M NaOH (20 mL) and stir at ambient temperature for 4 hours.
-
Acidification: Cool to 0°C. Adjust pH to ~2.0 using 4M HCl.
-
Isolation: Concentrate to remove EtOH. The product may precipitate as the HCl salt or require extraction with
-Butanol/DCM depending on the specific salt form desired. -
Purification: Recrystallization from EtOH/Et
O yields the pure hydrochloride salt.
-
Reaction Pathway Visualization
Figure 1: Two-step synthesis of Azepan-1-ylacetic acid via ethyl ester intermediate.
Application in Bioactive Heterocycle Synthesis
The carboxylic acid moiety of azepan-1-ylacetic acid serves as a versatile handle for amide coupling, allowing the azepane ring to be appended to various pharmacophores.
Case Study: Isatin-Hydrazone Conjugates
A prominent application is the synthesis of Azepan-1-ylacetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides . These compounds have demonstrated potential as DNA-intercalating agents and interferon inducers.[3]
Rationale:
-
Isatin Core: Planar, bicyclic system capable of DNA intercalation.
-
Azepane Tail: The protonatable tertiary amine (at physiological pH) enhances solubility and electrostatic interaction with the negatively charged phosphate backbone of DNA.
Synthetic Workflow:
-
Hydrazide Formation: React Ethyl 2-(azepan-1-yl)acetate with hydrazine hydrate (excess) in refluxing ethanol to form 2-(azepan-1-yl)acetohydrazide .
-
Condensation: React the hydrazide with substituted Isatins (indoline-2,3-diones) in ethanol with a catalytic amount of glacial acetic acid.
Data Summary: Bioactivity of Azepane-Isatin Hybrids
| Compound ID | Substituent (Isatin) | Yield (%) | DNA Binding Affinity | Interferon Induction |
|---|---|---|---|---|
| XXXI | H | 78% | Moderate | + |
| XXXII | 5-Br | 82% | High | ++ |
| XXXVI | 1-Methyl | 66% | Moderate | + |
Data derived from Karpenko et al. (2006) [1].[3]
Mechanistic Pathway: Hydrazone Formation
Figure 2: Synthetic route for Azepane-Isatin conjugates via hydrazide intermediate.
Strategic Value in Medicinal Chemistry
The "Azepane Effect"
Replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azepane (7-membered) ring often results in distinct pharmacological profiles due to:
-
Conformational Entropy: The azepane ring exists in multiple twist-chair and twist-boat conformations, allowing it to adapt to sterically demanding binding pockets that rigid rings cannot access.
-
Basicity: The pKa of the ring nitrogen is typically higher than morpholine but comparable to piperidine, ensuring ionization at physiological pH for salt-bridge interactions.
-
Lipophilicity: The extra methylene group increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.
Known Pharmacophores
The azepane moiety is a validated scaffold found in:
-
Azelastine: An antihistamine/mast cell stabilizer (phthalazinone core with a methylazepane side chain).
-
Tolazamide: A sulfonylurea antidiabetic.[4]
-
Cathepsin K Inhibitors: Azepanone derivatives have been explored for osteoporosis treatment [2].
References
-
Karpenko, A. S., et al. "Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones."[3] Pharmaceutical Chemistry Journal 40.11 (2006): 602-608.
-
Marquis, R. W., et al. "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry 44.9 (2001): 1380-1395.
-
Zha, G. F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."[5] European Journal of Medicinal Chemistry 165 (2019): 465-494.[5]
Sources
- 1. 52703-80-7 | Azepan-1-ylacetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. EDDA (5657-17-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
In Silico Modeling of Azepan-1-ylacetic Acid Derivatives: A Multi-Target Optimization Guide
Topic: In silico modeling of "Azepan-1-ylacetic acid" derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists
Executive Summary & Chemical Space Analysis
Azepan-1-ylacetic acid represents a privileged "linker-cap" scaffold in medicinal chemistry. Structurally, it consists of a hydrophobic, seven-membered azepane (homopiperidine) ring attached to an acetic acid tail via the nitrogen atom.
From a modeling perspective, this scaffold offers two distinct pharmacophoric advantages:
-
The Azepane "Cap": A bulky, hydrophobic moiety capable of filling large non-polar pockets (e.g., the rim of HDAC enzymes or the hydrophobic pocket of GPCRs like the Histamine H3 receptor).
-
The Acetic Acid "Anchor": A versatile handle for functionalization. It serves as a precursor for Zinc Binding Groups (ZBGs) in metalloenzyme inhibitors or as a linker for hydrazide-based DNA intercalators.
This guide details the in silico protocols for optimizing derivatives of this scaffold for two divergent targets: HDAC6 Inhibition (Epigenetic modulation) and DNA Intercalation (Antineoplastic activity).
Computational Preparation: The Conformational Challenge
Expertise Insight: The seven-membered azepane ring is not a rigid chair like cyclohexane. It exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. Standard docking protocols often fail because they treat the ligand ring as rigid or insufficiently sample the high-energy barriers of 7-membered rings.
Protocol 1: Ensemble Generation
Objective: Generate a conformational ensemble that captures the "breathing" motion of the azepane ring before docking.
-
Software: OMEGA (OpenEye) or ConfGen (Schrödinger).
-
Force Field: OPLS4 or MMFF94s.
-
Settings:
-
Energy Window: 10.0 kcal/mol (to capture high-energy twist-boat forms).
-
RMSD Cutoff: 0.5 Å (to ensure diversity).
-
Critical Step: Explicitly sample the nitrogen inversion. The lone pair directionality changes the vector of the acetic acid tail, dramatically altering binding poses.
-
Protocol 2: pKa and Ionization
-
The Basic Center: The tertiary amine in azepan-1-ylacetic acid typically has a pKa between 8.5 and 9.5.
-
Modeling State: At physiological pH (7.4), the nitrogen is protonated (
). -
Self-Validating Check: Calculate the pKa using Epik or MoKa. If the predicted pKa < 7.0, check for electron-withdrawing groups on the alpha-carbon. For docking, always model the protonated species unless the binding pocket is known to be extremely hydrophobic and desolvated.
Workflow A: Designing HDAC6 Inhibitors (Zinc-Binding)
Rationale: Azepane derivatives are potent "Cap" groups for Histamine Deacetylase 6 (HDAC6) inhibitors. The acetic acid moiety is converted into a hydroxamic acid (CONHOH) to chelate the catalytic Zinc ion.
Step-by-Step Docking Protocol
-
Target Selection:
-
PDB ID: 5EDU (Crystal structure of HDAC6 with a ligand).
-
Preparation: Remove water molecules except the structural water often bridging the Zinc and the inhibitor.
-
-
Grid Generation:
-
Center the grid on the catalytic
ion. -
Constraint: Define a metal-coordination constraint (interaction with
) as mandatory.
-
-
Ligand Modification:
-
Convert Azepan-1-ylacetic acid to N-hydroxy-2-(azepan-1-yl)acetamide.
-
-
Docking Strategy (Glide XP / GOLD):
-
Scoring Function: Use a score that explicitly treats metal-ligand interactions (e.g., ChemPLP in GOLD).
-
Pose Filtering: Discard poses where the distance between the hydroxamate oxygen and
is > 2.5 Å.
-
Visualization of the HDAC6 Signaling Pathway
HDAC6 inhibition leads to the accumulation of acetylated tubulin and HSP90, disrupting cell motility and protein folding.
Caption: Mechanism of action for Azepane-based HDAC6 inhibitors leading to apoptosis.
Workflow B: DNA Intercalation (Hydrazone Derivatives)
Rationale: Condensing Azepan-1-ylacetic acid with isatin yields hydrazones. These planar systems can slide between DNA base pairs (intercalation) or bind in the minor groove, acting as antiviral or anticancer agents.
Step-by-Step Simulation Protocol
-
Target Selection:
-
DNA Model: Use a self-complementary dodecamer (e.g., PDB 1BNA - Dickerson-Drew dodecamer).
-
-
Docking (Rigid Receptor):
-
Software: AutoDock Vina or Glide.
-
Search Space: Define a box covering the entire DNA helix to allow the ligand to choose between Minor Groove vs. Intercalation.
-
Key Interaction: Look for
- stacking between the isatin/hydrazone core and DNA base pairs (G-C rich regions).
-
-
Molecular Dynamics (MD) Validation:
-
System: Ligand-DNA complex + Water (TIP3P) + Ions (
to neutralize backbone). -
Time: 100 ns simulation.
-
Metric: Calculate Binding Free Energy (
) using MM-GBSA. -
Success Criteria: RMSD of the ligand < 2.0 Å over the last 50 ns;
kcal/mol.
-
Quantitative Data Summary
The following table summarizes the key physicochemical parameters required for Azepan-1-ylacetic acid derivatives to be successful drug candidates.
| Parameter | Optimal Range | Method of Calculation | Significance |
| LogP | 2.0 – 4.0 | QikProp / SwissADME | Azepane is lipophilic; LogP > 4.0 increases metabolic clearance risk. |
| TPSA | < 90 Ų | Topological Surface Area | Critical for Blood-Brain Barrier (BBB) penetration (CNS targets). |
| pKa (Basic N) | 7.5 – 9.0 | Epik / Jaguar | Ensures solubility and electrostatic interaction with Asp/Glu residues in targets. |
| Rotatable Bonds | 3 – 6 | Ligand Prep | The acetic acid linker adds flexibility; too many bonds reduce binding entropy. |
| Ring Energy | < 5 kcal/mol | DFT (B3LYP/6-31G*) | Energy penalty for the bioactive azepane conformation (Twist-Chair). |
Experimental Workflow Diagram
This diagram outlines the integrated in silico pipeline, from initial scaffold design to ADMET filtering.
Caption: Integrated computational pipeline for Azepan-1-ylacetic acid derivative optimization.
ADMET & Toxicity Profiling (Self-Validating Protocols)
The hERG Risk: Basic amines with lipophilic tails (like azepane derivatives) are frequent hERG channel blockers, leading to cardiotoxicity.
-
Protocol: Calculate the hERG Blockade Score using QSAR models (e.g., StarDrop or Schrödinger's hERG module).
-
Threshold: If predicted
, modify the azepane ring (e.g., add a polar oxygen to make it an oxazepane) to reduce lipophilicity without destroying the shape.
BBB Permeability: For H3 receptor antagonists (CNS target), the compound must cross the Blood-Brain Barrier.
-
Check: Calculate
. Target value . -
Optimization: If permeability is low, mask the carboxylic acid (if present) as an ester or amide prodrug.
References
-
BenchChem. 1-(Prop-2-yn-1-yl)azepane and Azepan-1-ylacetic acid Structure and Reactivity. Retrieved from
-
Karpenko, A. S., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal. Retrieved from
-
Vergani, B., et al. (2019). Novel Benzohydroxamate-based Potent and Selective Histone Deacetylase 6 (HDAC6) Inhibitors.[1] Journal of Medicinal Chemistry.[1] Retrieved from
-
Malik, M. A. (2025). Conformational analyses of seven-membered rings. Chemistry LibreTexts. Retrieved from
-
Italfarmaco Group. (2024).[1] Identification of new and highly selective inhibitors of histone deacetylase 6.[1] Retrieved from
Sources
"Azepan-1-ylacetic acid" potential as a fragment for fragment-based drug discovery
Executive Summary
In the crowded landscape of Fragment-Based Drug Discovery (FBDD), the search for novel chemical space often leads away from the ubiquitous six-membered rings (piperidines, morpholines) toward "privileged" scaffolds that offer distinct conformational vectors. Azepan-1-ylacetic acid represents a strategic entry point into seven-membered nitrogen heterocycles.[1]
Unlike its rigid six-membered counterparts, the azepane ring introduces a defined degree of flexibility ("floppiness") that allows for induced-fit binding modes, often capturing hydrophobic pockets inaccessible to flatter rings.[1] This guide evaluates Azepan-1-ylacetic acid as a fragment hit, a solubilizing tail, and a diversity vector, providing the physicochemical data and synthetic protocols necessary to integrate it into your screening library.[1]
Fragment Profile & "Rule of Three" Compliance
For a molecule to function effectively as a fragment, it must strictly adhere to the "Rule of Three" (Ro3) to allow sufficient room for chemical elaboration without violating drug-like properties in the final lead. Azepan-1-ylacetic acid is an exemplary Ro3 candidate.[1]
Physicochemical Metrics[2][3][4][5][6]
| Property | Value | Ro3 Criteria | Status |
| Molecular Weight (MW) | 157.21 Da | < 300 Da | ✅ Pass |
| cLogP | -2.1 to 0.5* | < 3.0 | ✅ Pass |
| H-Bond Donors (HBD) | 1 (Acid OH) | < 3 | ✅ Pass |
| H-Bond Acceptors (HBA) | 3 (N, 2xO) | < 3 | ✅ Pass |
| TPSA | 40.5 Ų | < 60 Ų | ✅ Pass |
| Rotatable Bonds | 2 | < 3 | ✅ Pass |
*Note: The cLogP varies based on the ionization state. The zwitterionic form at physiological pH is highly soluble, making it an excellent "solubilizing tag" for hydrophobic cores.
Structural Features[2][4][5][6][7][8][9][10]
-
The Anchor: The carboxylic acid moiety serves as a reliable "anchor" for crystallographic screening (binding to Arg/Lys residues or metal centers) and a versatile handle for amide coupling.
-
The Scaffold: The 7-membered azepane ring provides a hydrophobic bulk that is larger than piperidine but smaller than fused bicyclic systems.
Structural Biology: The "Twist-Chair" Advantage
The primary value of the azepane scaffold lies in its conformational landscape. While piperidine rings exist predominantly in a rigid chair conformation, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.[1]
Vector Analysis
In FBDD, we look for vectors—the angles at which substituents exit the core.
-
Piperidine (6-ring): Substituents are strictly axial or equatorial (180° or 60° dihedral angles).[1]
-
Azepane (7-ring): The ring flexibility allows substituents to access intermediate angles, enabling the "scanning" of sub-pockets that rigid rings miss.[1]
This flexibility comes with an entropic penalty upon binding, but it allows the fragment to mold itself to the protein surface (Induced Fit), often resulting in higher enthalpy gains once the optimal pose is found.
Pathway Diagram: FBDD Screening Workflow
The following workflow illustrates how to screen and validate this fragment using biophysical techniques.
Figure 1: Standard FBDD workflow for identifying and evolving Azepan-1-ylacetic acid hits. Note the high concentration (50mM) required for X-ray soaking due to low affinity typical of fragments.
Synthetic Utility & Protocols
Azepan-1-ylacetic acid is robust and synthetically accessible.[1] It is typically synthesized via N-alkylation of azepane.[1] Below is a validated protocol for synthesizing the fragment and subsequently coupling it to an amine (Fragment Growing).
Protocol A: Synthesis of Azepan-1-ylacetic Acid
Objective: Alkylation of Azepane with Chloroacetic acid.[1]
-
Reagents: Azepane (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/THF (1:1).
-
Setup: Dissolve Azepane in Water/THF at 0°C.
-
Addition: Slowly add Chloroacetic acid (pre-dissolved in water) while maintaining pH > 10 using NaOH solution.
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Workup: Acidify to pH 3 with HCl. Extract with EtOAc (Note: Product is amphoteric; if it stays in the aqueous phase, use ion-exchange resin Dowex 50W for isolation).[1]
-
Purification: Recrystallization from Ethanol/Ether or use as crude HCl salt.[1]
Protocol B: Fragment Growing (Amide Coupling)
Objective: Coupling the acid fragment to an aryl amine (R-NH2) to generate a lead.[1]
-
Activation: Dissolve Azepan-1-ylacetic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 min.
-
Coupling: Add the amine partner (R-NH2, 1.0 eq).[1]
-
Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1]
-
Yield: Typically 80-95%.[1] The tertiary amine of the azepane acts as an internal base, often accelerating the reaction.
Synthetic Pathway Diagram[11]
Figure 2: Synthetic route from raw materials to fragment hit and subsequent lead generation.[1]
Case Study Application: GlyT1 Inhibitors
The utility of the azepane scaffold is well-documented in the optimization of Glycine Transporter 1 (GlyT1) inhibitors.
-
The Challenge: Initial hits containing a piperidine ring showed moderate potency but poor selectivity.[1]
-
The Solution: Expanding the ring to an azepane (7-membered) resulted in a modest increase in potency and a significant improvement in the pharmacokinetic profile.
-
Mechanism: The azepane ring filled a hydrophobic pocket that the piperidine ring could not fully occupy due to the "twist" conformation allowing a deeper fit.
-
Relevance: Azepan-1-ylacetic acid serves as the perfect precursor to install this moiety, using the acid group to link to the sulfonamide core of the inhibitor.
References
-
PubChem. Azepan-1-ylacetic acid (Compound). National Library of Medicine.[1] [Link][1]
-
Varnes, J. G., et al. (2010).[1][2] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry. [Link][1]
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Azepan-1-ylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Azepane Scaffold and the Power of Palladium Catalysis
The azepane ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility allows for optimal binding to a variety of biological targets. The incorporation of an acetic acid moiety at the nitrogen atom, as in "Azepan-1-ylacetic acid," introduces a key pharmacophore that can enhance solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7][8][9][10][11][12] However, the application of these powerful methods to substrates bearing potentially reactive functional groups, such as the carboxylic acid and the secondary amine inherent in the azepane motif, presents unique challenges. This guide provides detailed application notes and protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with azepan-1-ylacetic acid derivatives, focusing on strategies to navigate these challenges and unlock the synthetic potential of this important class of molecules.
PART 1: N-Arylation of the Azepane Core via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5][6][7] This section details a protocol for the N-arylation of the azepane nitrogen, a key transformation for accessing a diverse range of pharmacologically relevant scaffolds. Given the potential for the carboxylic acid of azepan-1-ylacetic acid to interfere with the catalytic cycle, this protocol utilizes the parent azepane, with the acetic acid moiety introduced post-coupling. This two-step approach ensures a more robust and higher-yielding synthesis.
Causality Behind Experimental Choices:
-
Choice of Precursor: Direct use of azepane as the nucleophile circumvents potential complications arising from the free carboxylic acid, such as catalyst inhibition or unwanted side reactions.
-
Ligand Selection: The choice of a biarylphosphine ligand, such as RuPhos, is critical for promoting the challenging coupling of a secondary cyclic amine. These ligands are known to facilitate the reductive elimination step and stabilize the active palladium catalyst.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the regeneration of the active catalyst.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-aryl azepan-1-ylacetic acid derivatives.
Detailed Protocol: N-Arylation of Azepane
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Azepane (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
RuPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the aryl halide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the azepane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylazepane.
Post-Coupling Functionalization to Azepan-1-yl(aryl)acetic acid:
The resulting N-arylazepane can be readily converted to the corresponding acetic acid derivative through a two-step sequence:
-
Alkylation: React the N-arylazepane with a suitable α-haloacetate ester (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Data Summary Table: Buchwald-Hartwig Amination of Azepane
| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | RuPhos | NaOtBu | 110 | 18 | >90 |
| 2 | 4-Chloroanisole | RuPhos | NaOtBu | 110 | 24 | ~85 |
| 3 | 1-Bromo-4-fluorobenzene | RuPhos | NaOtBu | 110 | 16 | >95 |
| 4 | 2-Bromopyridine | RuPhos | NaOtBu | 100 | 12 | ~80 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Mechanism of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
PART 2: Suzuki-Miyaura Coupling of a Halo-Azepane Acetic Acid Ester
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[7][10][13] This section outlines a protocol for the coupling of a hypothetical halo-functionalized azepan-1-ylacetic acid ester with an arylboronic acid. This approach allows for the introduction of diverse aryl or heteroaryl substituents onto the azepane ring itself.
Causality Behind Experimental Choices:
-
Substrate Synthesis: The synthesis of a halo-azepane precursor is a necessary first step. A plausible route would involve the halogenation of a suitable azepane derivative.
-
Carboxylic Acid Protection: The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the palladium catalyst.[14]
-
Catalyst System: A palladium(II) precatalyst like PdCl₂(dppf) is often effective for Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle.
-
Base: A mild base such as potassium carbonate is typically used to activate the boronic acid for transmetalation. The presence of water is often beneficial for this step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling of a halo-azepane derivative.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
Hypothetical 3-bromo-azepan-1-ylacetic acid methyl ester (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)
-
PdCl₂(dppf) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the halo-azepane ester, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled azepane ester.
-
The methyl ester can be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).
Data Summary Table: Suzuki-Miyaura Coupling of a Halo-Azepane Ester
| Entry | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 8 | >90 |
| 2 | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 10 | ~88 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 12 | ~80 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 90 | 6 | >95 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Mechanism of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations:
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The choice of palladium precatalyst can also significantly impact the reaction outcome. Ensure all reagents and solvents are anhydrous, as water can sometimes have a detrimental effect, particularly in Buchwald-Hartwig aminations.
-
Side Reactions: Decarboxylation can be a potential side reaction if the carboxylic acid is not protected, especially at higher temperatures.[15] In Suzuki couplings, homocoupling of the boronic acid can occur. This can often be minimized by carefully controlling the reaction stoichiometry and temperature.
-
Purification Challenges: The polarity of the azepan-1-ylacetic acid derivatives may require the use of polar solvent systems for column chromatography. Reverse-phase chromatography may also be a viable purification strategy.
Conclusion:
The protocols and insights provided in this guide demonstrate the feasibility of applying powerful palladium-catalyzed cross-coupling reactions to the synthesis of functionalized azepan-1-ylacetic acid derivatives. By carefully considering the choice of starting materials, protecting group strategies, and reaction conditions, researchers can unlock a vast chemical space of novel azepane-containing molecules for applications in drug discovery and development. The key to success lies in a rational approach to experimental design, grounded in a solid understanding of the underlying reaction mechanisms.
References
-
Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]
-
Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC - NIH. [Link]
-
Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ghosh, A. K., & Li, J. (2005). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC - NIH. [Link]
-
Qin, H., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. [Link]
-
Purdue e-Pubs. 1,1-dimethylallyl esters as useful protecting groups for carboxylic acids. [Link]
-
Hartwig, J. F., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Forgione, P., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]
-
Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Reddy, T. R., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]
-
Kumar, V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
-
Zhang, W., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sha, S.-C., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]
- Google Patents. (2004). Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)
-
Engle, K. M., et al. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. NIH. [Link]
-
Reddy, V. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. [Link]
-
Craig, G. W., et al. (2007). TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES. HETEROCYCLES. [Link]
-
Jin, M.-J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
-
Wang, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]
-
Ghosh, A. K., & Li, J. (2005). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Organic Letters. [Link]
-
Alonso, F., et al. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
S-Innovations. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Musa, S., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Needham, S. R., et al. (2025). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
Kumar, V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Arkivoc. [Link]
-
Jin, X., et al. (2012). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC - NIH. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]
-
Hartwig, J. F., et al. (2002). Palladium-Catalyzed α -Arylation of Esters. ResearchGate. [Link]
-
Bellina, F., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. [Link]
-
Walsh, P. J., et al. (2015). A General and Practical Palladium-Catalyzed Direct α-Arylation of.... ResearchGate. [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Azepan-1-ylacetic acid
Introduction: The Significance of Azepan-1-ylacetic acid
Azepan-1-ylacetic acid is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a seven-membered azepane ring linked to an acetic acid moiety, imparts unique conformational properties that are of significant interest in the design of novel therapeutics. The azepane scaffold is found in a range of bioactive molecules, and its N-alkylation with an acetic acid group provides a handle for further chemical modifications, making it a versatile intermediate in drug discovery pipelines.[1][2]
This document provides a comprehensive guide to the large-scale synthesis and purification of Azepan-1-ylacetic acid, designed to be a robust and scalable process for industrial and research applications. The protocols herein are grounded in established chemical principles and have been designed with safety, efficiency, and product purity as primary objectives.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of Azepan-1-ylacetic acid and its intermediates is paramount for a successful and safe scale-up.
| Property | Value | Source |
| Chemical Formula | C8H15NO2 | PubChem[3] |
| Molecular Weight | 157.21 g/mol | PubChem[3] |
| CAS Number | 52703-80-7 | PubChem[3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Computed XLogP3 | -2.1 | PubChem[3] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Safety Information:
Azepan-1-ylacetic acid is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthetic Strategy: A Two-Step Approach
The synthesis of Azepan-1-ylacetic acid is most efficiently achieved through a two-step process, beginning with the synthesis of the azepane precursor, followed by its N-alkylation.
Caption: Overall synthetic workflow for Azepan-1-ylacetic acid.
Part 1: Large-Scale Synthesis of Azepane
The precursor, azepane (also known as hexamethyleneimine), can be synthesized on a large scale via the reduction of caprolactam.
Protocol 1.1: Reduction of Caprolactam to Azepane
This protocol is adapted from established methods for lactam reduction.
Materials:
-
Caprolactam
-
Lithium aluminum hydride (LiAlH4) or a similar reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Large-bore reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Addition of Caprolactam: Dissolve caprolactam in anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete reduction.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washes.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azepane can be purified by distillation.
Part 2: Large-Scale Synthesis of Azepan-1-ylacetic acid
The N-alkylation of azepane with a suitable two-carbon building block is the core of this synthesis. The use of chloroacetic acid in the presence of a base is a common and effective method.
Protocol 2.1: N-Alkylation of Azepane with Chloroacetic Acid
This protocol is based on the general principles of N-alkylation of secondary amines with haloacids.[4]
Materials:
-
Azepane
-
Sodium chloroacetate
-
Sodium hydroxide
-
Isopropanol
-
Hydrochloric acid
Equipment:
-
Jacketed glass reactor with temperature control
-
Mechanical stirrer
-
pH meter
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve sodium chloroacetate in water.
-
Addition of Azepane: To the stirred solution, add azepane dropwise while maintaining the temperature below 30°C.
-
pH Adjustment and Reaction: Slowly add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 9 and 10. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture and carefully adjust the pH to the isoelectric point of Azepan-1-ylacetic acid (estimated to be around pH 4-5) using concentrated hydrochloric acid. This will cause the product to precipitate.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like isopropanol to aid in drying.
Caption: Step-by-step workflow for the N-alkylation of azepane.
Part 3: Purification of Azepan-1-ylacetic acid
The zwitterionic nature of Azepan-1-ylacetic acid allows for several purification strategies.[5] The choice of method will depend on the desired purity and the scale of the operation.
Protocol 3.1: Recrystallization from a Mixed Solvent System
Recrystallization is a highly effective method for purifying solid organic compounds.
Materials:
-
Crude Azepan-1-ylacetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve the crude Azepan-1-ylacetic acid in a minimal amount of hot water.
-
Addition of Anti-solvent: Slowly add ethanol (the anti-solvent) to the hot solution until turbidity is observed.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Protocol 3.2: Purification via Hydrochloride Salt Formation
Formation of a salt can often facilitate purification by crystallization, especially if the free zwitterion is difficult to crystallize. The hydrochloride salt of Azepan-1-ylacetic acid is commercially available, indicating this is a stable and viable form for purification.[6]
Materials:
-
Crude Azepan-1-ylacetic acid
-
Isopropanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Salt Formation: Suspend the crude Azepan-1-ylacetic acid in isopropanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the suspension with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the salt by filtration, wash with cold isopropanol, and dry under vacuum.
-
Conversion back to Zwitterion (if required): The purified hydrochloride salt can be dissolved in water and the pH carefully adjusted to the isoelectric point with a base to precipitate the purified zwitterionic Azepan-1-ylacetic acid.
Part 4: Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
| Analytical Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify any impurities. | A single major peak corresponding to Azepan-1-ylacetic acid with purity >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | Spectra consistent with the structure of Azepan-1-ylacetic acid. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of Azepan-1-ylacetic acid. |
| Melting Point Analysis | To assess purity. | A sharp melting point range. |
References
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL not available)
- Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. | Semantic Scholar. (URL not available)
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (2022-08-15). Available at: [Link]
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. (URL not available)
- CN104892448A - Preparation method of acetamide - Google Patents.
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Organic Letters - ACS Publications - American Chemical Society. (2023-10-06). Available at: [Link]
- CN104447934A - Method for purifying abiraterone acetate - Google Patents.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
- EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents.
- Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (2025-08-09). (URL not available)
-
1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem - NIH. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014-08-06). Available at: [Link]
- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - DiVA portal. (URL not available)
- The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (URL not available)
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchG
- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf - Kent Academic Repository. (2020-10-20). (URL not available)
- EP0955308A1 - Process for one-step re-salting and purification of peptides - Google Patents.
- Zwitterion Chromatography – ZIC - The Nest Group. (URL not available)
- US5118815A - Method for crystallization of amino acids - Google Patents.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. (URL not available)
- Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog. (2026-01-19). (URL not available)
- Crystallization of Amino Acids - GEA. (URL not available)
-
Evaluation of Physicochemical Properties of Glacial Acetic Acid Mediated Solvent Free One Pot Synthesis of 1, 5-Benzodiazepines and Its Chloroacetylated Derivatives - ResearchGate. (2023-05-12). Available at: [Link]
-
Azepane - Wikipedia. Available at: [Link]
- Experimental data for CH3COOH (Acetic acid)
-
Purifying ionic compounds by flash column chromatography - Biotage. (2023-02-10). Available at: [Link]
-
A Practical Method for Synthesizing Iptacopan - MDPI. (2024-05-13). Available at: [Link]
- Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed. (URL not available)
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (URL not available)
-
How to desalt zwitterions? - ResearchGate. (2020-02-20). Available at: [Link]
- 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL not available)
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008-11-17). Available at: [Link]
- Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare. (URL not available)
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | Request PDF. (2025-08-05). Available at: [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL not available)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]
- 5. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]
- 6. scbt.com [scbt.com]
Application Note: Strategic Quantification of Azepan-1-ylacetic Acid
Overcoming Polarity and Detection Challenges in Zwitterionic Intermediates
Part 1: Executive Summary & Strategic Analysis[1]
The Analytical Challenge
Azepan-1-ylacetic acid (MW 157.[1]21) presents a "perfect storm" of analytical difficulties. As a key intermediate in the synthesis of antihistamines like Azelastine , its accurate quantification is critical for process control and impurity profiling.[1] However, three physicochemical properties complicate its analysis:
-
Zwitterionic Nature: Containing both a tertiary amine (basic) and a carboxylic acid (acidic), the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns (elution at void volume).[1]
-
Lack of Chromophore: The molecule lacks conjugated
-systems, rendering standard UV detection (254 nm) useless.[1] -
High Polarity: Its high water solubility makes extraction from aqueous reaction matrices difficult.[1]
The Solution Architecture
This guide rejects the "one-size-fits-all" approach. Instead, we define three distinct protocols based on the analytical objective:
-
Protocol A (Trace Impurity): HILIC-MS/MS for sub-ppm detection.[1][2]
-
Protocol B (Process Control/Assay): Mixed-Mode HPLC with Charged Aerosol Detection (CAD) for robust, universal quantification.[1]
-
Protocol C (Orthogonal Confirmation): GC-MS via Methyl Ester Derivatization.
Part 2: Method Selection Logic
The following decision tree illustrates the logic for selecting the appropriate protocol based on your sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique for Azepan-1-ylacetic acid.
Part 3: Detailed Experimental Protocols
Protocol A: HILIC-MS/MS (Trace Analysis)
Best for: Genotoxic impurity screening, cleaning validation, and trace analysis in final drug substance.
Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by creating a water-rich layer on the stationary phase.[1] This allows Azepan-1-ylacetic acid to partition effectively, unlike in Reverse Phase (RP) where it elutes instantly.[1]
Instrument Parameters
| Parameter | Setting |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 µL |
Gradient Program
| Time (min) | %B (Acetonitrile) | Curve |
| 0.0 | 90 | Initial |
| 1.0 | 90 | Hold |
| 6.0 | 50 | Linear |
| 8.0 | 50 | Wash |
| 8.1 | 90 | Re-equilibrate |
| 12.0 | 90 | End |
MS/MS Detection (ESI Positive)
-
Source: Electrospray Ionization (ESI+)[1]
-
Precursor Ion: m/z 158.1
[1] -
Quantifier Transition: 158.1
112.1 (Loss of -COOH) -
Qualifier Transition: 158.1
84.1 (Azepane ring fragment)[1]
Critical Success Factor: The high organic content (90% ACN) at the start ensures the zwitterion is retained.[1] Do not dissolve samples in 100% water; use 80:20 ACN:Water to prevent peak distortion.[1]
Protocol B: Mixed-Mode HPLC-CAD (QC & Assay)
Best for: Raw material testing, reaction monitoring, and labs without MS.[1]
Scientific Rationale: Mixed-mode columns combine hydrophobic chains (C18) with ion-exchange groups.[1] This "bimodal" interaction retains the azepane ring (hydrophobic) and the carboxylic acid/amine (ionic), providing superior peak shape compared to standard C18.[1] Charged Aerosol Detection (CAD) is used because the molecule has negligible UV absorbance at usable wavelengths.[1]
Instrument Parameters
| Parameter | Setting |
| Column | Mixed-Mode RP/Anion-Exchange (e.g., Sielc Primesep 100 or Amaze HA), 4.6 x 150 mm |
| Detector | Charged Aerosol Detector (CAD) or ELSD |
| Mobile Phase | Isocratic: 40% ACN / 60% Buffer (20 mM Ammonium Acetate, pH 4.[1]0) |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C |
Note on UV Detection: If CAD is unavailable, UV at 205-210 nm can be used, but you must use high-purity phosphate buffers to minimize background noise.[1] Sensitivity will be significantly lower than CAD.[1]
Protocol C: GC-MS (Orthogonal Confirmation)
Best for: Confirming identity and resolving co-eluting isomers.[1]
Scientific Rationale: Azepan-1-ylacetic acid is non-volatile due to its zwitterionic polarity.[1] To analyze by GC, the carboxylic acid must be esterified to reduce polarity and increase volatility.[1]
Derivatization Procedure (Methylation)[1]
-
Sample: Dissolve 10 mg sample in 1 mL Methanol.
-
Reagent: Add 0.5 mL
-Methanol (14%). -
Reaction: Heat at 60°C for 30 minutes in a sealed vial.
-
Extraction: Cool, add 1 mL Hexane and 1 mL Saturated NaCl. Shake and collect the top Hexane layer.[1]
-
Inject: 1 µL of the Hexane layer.
GC Parameters
| Parameter | Setting |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |
| Inlet | Split 10:1, 250°C |
| Oven | 60°C (1 min) |
| Detection | MS (EI), Scan 40-300 amu |
Part 4: Validation & Data Presentation
System Suitability Criteria
For a valid run using Protocol A (HILIC-MS), the following criteria must be met:
| Parameter | Acceptance Limit | Rationale |
| Retention Time %RSD | Ensures column equilibration in HILIC mode. | |
| Peak Tailing Factor | 0.8 – 1.5 | Zwitterions often tail; buffer pH is critical here.[1] |
| Signal-to-Noise (LOQ) | Required for trace impurity quantification.[1] |
Linearity & Range (Example Data)
Protocol A (HILIC-MS/MS)
| Concentration (ng/mL) | Area Counts (Mean) | Accuracy (%) |
| 5.0 (LOQ) | 12,450 | 104.2 |
| 50.0 | 125,800 | 99.8 |
| 500.0 | 1,240,500 | 100.1 |
| 1000.0 | 2,490,000 | 99.5 |
| Slope | 2495.2 | |
| 0.9998 |
Part 5: Troubleshooting Mechanism
Figure 2: Troubleshooting logic for zwitterionic chromatography.
Part 6: References
-
PubChem. (n.d.).[1][3] 1-Azepanylacetic acid (Compound).[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). (2025).[1][4][5] Azelastine Hydrochloride Monograph. (Reference for impurity context).
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Foundational text for HILIC mechanism used in Protocol A).
-
Dolan, J. W. (2013).[1] Mixed-Mode Chromatography: A Primer. LCGC North America.[1] (Basis for Protocol B selection).
Disclaimer: These protocols are intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.
Sources
- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of amino acids in cellular samples via zwitterionic sub-2 μm particle size HILIC-MS/MS and a uniformly 13C labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protecting Group Strategies for the Synthesis of Azepan-1-ylacetic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepan-1-ylacetic acid is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a variety of pharmacologically active compounds. The azepane ring, a seven-membered saturated heterocycle, imparts unique conformational properties to molecules, which can be exploited to enhance binding affinity and selectivity for biological targets. The synthesis of this bifunctional molecule, containing both a secondary amine and a carboxylic acid, necessitates a careful consideration of protecting group strategies to avoid undesirable side reactions, such as self-amidation.
This application note provides a detailed guide to two primary synthetic strategies for Azepan-1-ylacetic acid, outlining the rationale behind the choice of protecting groups and providing detailed, step-by-step protocols for their implementation. The strategies discussed are:
-
Strategy A: An Orthogonal Protecting Group Approach. This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the protection of the azepane nitrogen and a hydrogenolysis-labile benzyl (Bn) group for the carboxylic acid. This orthogonal protection scheme allows for the selective deprotection of either functional group, offering maximum flexibility for subsequent synthetic modifications.
-
Strategy B: A Direct Alkylation and Saponification Approach. This more direct route involves the N-alkylation of unprotected azepane with an ethyl haloacetate followed by saponification of the resulting ester. While less versatile, this strategy is more atom-economical and may be preferable for the large-scale synthesis of the final target compound.
Strategic Considerations: The "Why" Behind the Choice of Protection
The selection of an appropriate protecting group strategy is dictated by the overall synthetic plan. Key considerations include the stability of the protecting groups to various reaction conditions, the ease and selectivity of their removal, and their impact on the physical properties of the intermediates (e.g., crystallinity, solubility).
The Amine Functionality: The secondary amine of the azepane ring is nucleophilic and can readily react with electrophiles. In the context of Azepan-1-ylacetic acid synthesis, protection of this amine prevents N-alkylation by the haloacetic acid derivative, which is the desired reaction, but more importantly, it prevents intermolecular amide bond formation, especially during subsequent coupling reactions involving the carboxylic acid.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines due to its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl)[1]. It is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.
-
Carbobenzyloxy (Cbz) Group: The Cbz group is another common amine protecting group that is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. While a viable option, the use of a Cbz group in conjunction with a benzyl ester for the carboxylic acid would lead to simultaneous deprotection under hydrogenolysis conditions.
The Carboxylic Acid Functionality: The carboxylic acid is protected as an ester to prevent its acidic proton from interfering with base-catalyzed reactions and to avoid its participation in unwanted nucleophilic additions.
-
Benzyl (Bn) Ester: Benzyl esters are particularly useful as they are stable to both acidic and basic conditions but can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This deprotection method is mild and orthogonal to the acid-labile Boc group[2].
-
Ethyl (Et) Ester: Ethyl esters are commonly used due to the low cost and ready availability of starting materials like ethyl bromoacetate. They are typically removed by saponification (hydrolysis under basic conditions).
Synthetic Strategies and Workflows
The choice between an orthogonal and a direct strategy depends on the ultimate synthetic goal.
Experimental Protocols
Strategy A: Orthogonal Protection Approach
This strategy offers the flexibility to selectively deprotect either the amine or the carboxylic acid, making it ideal for syntheses where further functionalization at either end of the molecule is required.
Protocol 1: Synthesis of tert-butyl azepane-1-carboxylate (N-Boc-Azepane)
This protocol details the protection of the azepane nitrogen with a Boc group.
-
Materials:
-
Azepane (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Sodium hydroxide (NaOH) (1.2 eq.)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve azepane in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl azepane-1-carboxylate.
-
Protocol 2: Synthesis of Benzyl 2-(azepan-1-yl)acetate (N-Boc protected)
This protocol describes the alkylation of N-Boc-azepane with benzyl bromoacetate.
-
Materials:
-
tert-butyl azepane-1-carboxylate (1.0 eq.)
-
Benzyl bromoacetate (1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of tert-butyl azepane-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Selective Deprotection Strategies
-
A) Selective N-Boc Deprotection to yield Benzyl 2-(azepan-1-yl)acetate:
-
Dissolve the N-Boc protected benzyl ester in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Dry and concentrate to obtain the deprotected amine.
-
-
B) Selective Benzyl Ester Deprotection to yield 1-(tert-butoxycarbonyl)azepan-1-ylacetic acid:
-
Dissolve the N-Boc protected benzyl ester in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
-
-
C) Global Deprotection to yield Azepan-1-ylacetic acid:
-
Perform the hydrogenolysis as described in Protocol 3B to remove the benzyl group.
-
After filtration of the catalyst, add an excess of a strong acid (e.g., HCl in dioxane) to the filtrate to cleave the Boc group and precipitate the hydrochloride salt of the final product.
-
Strategy B: Direct Alkylation and Saponification
This strategy is more straightforward and suitable for producing Azepan-1-ylacetic acid directly when the orthogonally protected intermediates are not required.
Protocol 4: Synthesis of Ethyl 2-(azepan-1-yl)acetate
This protocol details the direct N-alkylation of azepane.
-
Materials:
-
Azepane (1.0 eq.)
-
Ethyl bromoacetate (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add azepane.
-
Add ethyl bromoacetate dropwise to the mixture at room temperature[3].
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 2-(azepan-1-yl)acetate.
-
Protocol 5: Saponification to Azepan-1-ylacetic acid
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
-
Materials:
-
Ethyl 2-(azepan-1-yl)acetate (1.0 eq.)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5-2.0 eq.)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl) (to adjust pH)
-
-
Procedure:
-
Dissolve ethyl 2-(azepan-1-yl)acetate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide in water and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material[4].
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with hydrochloric acid.
-
The product may precipitate upon neutralization. If not, the aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the Azepan-1-ylacetic acid.
-
Data Summary and Comparison of Strategies
| Feature | Strategy A (Orthogonal) | Strategy B (Direct) |
| Number of Steps | 3-4 steps | 2 steps |
| Versatility | High (allows for selective functionalization) | Low (direct to final product) |
| Atom Economy | Lower | Higher |
| Reagent Cost | Higher (Boc₂O, Benzyl bromoacetate, Pd/C) | Lower (Ethyl bromoacetate, K₂CO₃, NaOH) |
| Key Reactions | N-Boc protection, N-alkylation, Hydrogenolysis, Acidolysis | N-alkylation, Saponification |
| Ideal For | Exploratory synthesis, library generation | Process development, large-scale synthesis |
Conclusion
The synthesis of Azepan-1-ylacetic acid can be efficiently achieved through two distinct strategies, each with its own advantages. The orthogonal protecting group strategy (Strategy A) provides maximum flexibility for creating a diverse range of derivatives by allowing for selective deprotection and subsequent functionalization of either the amine or the carboxylic acid. The direct alkylation and saponification approach (Strategy B) is a more concise and economical route to the final product, making it well-suited for applications where large quantities of Azepan-1-ylacetic acid are required. The choice of strategy should be guided by the specific needs of the research program, balancing the need for synthetic versatility against the desire for efficiency and cost-effectiveness.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (2022). ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of Azepan-1-ylacetic Acid
Welcome to the technical support resource for the synthesis of Azepan-1-ylacetic acid (also known as Hexamethyleneimine-N-acetic acid). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles involved in this synthesis. Our goal is to empower you with the expertise to not only execute the reaction but also to troubleshoot and optimize it effectively.
The primary route to Azepan-1-ylacetic acid is the N-alkylation of azepane (hexamethyleneimine) with a haloacetic acid or its corresponding ester. While seemingly straightforward, this reaction is subject to common pitfalls inherent in amine alkylations, such as low yields, difficult purifications, and the formation of persistent impurities. This guide provides a framework for understanding and overcoming these obstacles.
Core Synthesis Workflow and Key Reactions
The synthesis involves a nucleophilic substitution (SN2) reaction where the secondary amine, azepane, acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative. The primary challenge is preventing a subsequent alkylation of the desired tertiary amine product, which leads to an undesired quaternary ammonium salt.
Caption: Primary synthesis pathway and major side reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is disappointingly low (<50%). What are the potential causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from one or more of the following factors. Let's break down the diagnostics:
-
Cause 1: Over-alkylation. The most common culprit is the formation of the quaternary ammonium salt, where a second molecule of haloacetic acid alkylates your desired product. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, creating a "runaway train" effect.[1]
-
Solution: Employ a 1.5 to 2-fold excess of azepane relative to the haloacetic acid. This stoichiometric imbalance ensures the alkylating agent is more likely to encounter the starting amine, statistically minimizing the second alkylation.
-
-
Cause 2: Ineffective Base. The reaction generates one equivalent of H-X (e.g., HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.
-
Solution: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). One equivalent neutralizes the generated acid, and the second ensures the starting amine remains deprotonated and reactive. Stronger bases like NaOH can promote side reactions with the haloacetic acid itself (e.g., hydrolysis to glycolic acid).
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Solution: Ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent for SN2 reactions. If using water, ensure the pH is controlled. The reaction often requires moderate heating (e.g., 50-70 °C) to proceed at a reasonable rate, but excessive heat can promote side reactions. Monitor the reaction progress to avoid prolonged heating after completion.
-
Q2: I am observing a significant amount of a highly polar byproduct that I suspect is the quaternary ammonium salt. How can I prevent this side reaction?
A2: This is a direct consequence of over-alkylation, as discussed in Q1. The core principle for prevention is to manipulate the reaction kinetics and stoichiometry to favor the first alkylation over the second.
-
Primary Strategy: Stoichiometry Control. As mentioned, using an excess of the starting amine (azepane) is the most effective method.[1] This ensures the concentration of the starting material is always significantly higher than the product, starving the second reaction of one of its reactants.
-
Secondary Strategy: Controlled Addition. Instead of adding all the haloacetic acid at once, consider a slow, dropwise addition of the alkylating agent to the solution of azepane and base. This keeps the instantaneous concentration of the haloacetic acid low, further reducing the probability of it reacting with the newly formed product.
-
Tertiary Strategy: Temperature Management. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the second alkylation more than the first.
Q3: The reaction seems to stall or not go to completion, even after prolonged heating. What should I check?
A3: A stalled reaction typically points to an issue with one of the reactants being deactivated or consumed.
-
Check 1: pH and Base Equivalents. The most likely cause is the in-situ generation of acid (HCl or HBr) that protonates your azepane. If you did not add enough base, the reaction will stop once all the free amine is converted to its ammonium salt.
-
Action: Check the pH of the reaction mixture (if aqueous). If acidic, add more base (e.g., K₂CO₃) and monitor for further conversion. For future runs, ensure at least two equivalents of base are used from the start.
-
-
Check 2: Quality of Reagents.
-
Azepane: This amine can be hygroscopic and may absorb CO₂ from the air to form a carbonate salt. Ensure it is pure and handled under an inert atmosphere if necessary.
-
Haloacetic Acid: Haloacetic acids can degrade over time.[2][3] Use a freshly opened bottle or verify the purity of your starting material.
-
-
Check 3: Solvent Issues. If your solvent is not polar enough, the reagents may not be fully dissolved, leading to a slow or incomplete reaction. Ensure all components are soluble at the reaction temperature.
Q4: I am struggling to isolate and purify my product. It seems to be staying in the aqueous layer during extraction. Why is this happening and what purification strategies can I use?
A4: This is a classic challenge with amino acids. Azepan-1-ylacetic acid is zwitterionic; it has both a basic amine group and an acidic carboxylic acid group. At neutral pH, it exists as an internal salt, making it highly polar and water-soluble, thus preventing its extraction into common organic solvents.
-
Understanding the Problem: The key is to manipulate the pH to suppress the zwitterionic character.
-
At low pH (e.g., pH < 2), the carboxylate is protonated (-COOH), and the amine is protonated (-NH₂⁺). The molecule has a net positive charge.
-
At high pH (e.g., pH > 10), the amine is neutral (-NH-), and the carboxyl group is deprotonated (-COO⁻). The molecule has a net negative charge.
-
Near its isoelectric point (pI), it exists as the zwitterion (-NH₂⁺- and -COO⁻), which is least soluble in organic solvents.
-
-
Purification Strategy 1: Crystallization via pH Adjustment.
-
After the reaction, filter off any inorganic salts.
-
Carefully acidify the aqueous solution with HCl to a pH of ~2-3 to protonate any unreacted azepane.
-
Extract the solution with a solvent like ethyl acetate or dichloromethane to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of Azepan-1-ylacetic acid (typically around pH 4-6, this may require empirical testing). The zwitterionic product should precipitate out of the solution.
-
Cool the mixture and collect the solid product by filtration. Wash with cold water and then a non-polar solvent like ether to aid drying.
-
-
Purification Strategy 2: Ion-Exchange Chromatography. This is a highly effective but more resource-intensive method for purifying amino acids.[4][5]
-
Use a strong cation exchange resin (e.g., Dowex 50W).
-
Load the crude reaction mixture onto the column at a low pH (~2-3). The positively charged product and unreacted azepane will bind to the resin.
-
Wash the column with water to remove neutral and anionic impurities.
-
Elute the product using a gradient of aqueous ammonia or another basic solution. The unreacted azepane will typically elute first, followed by your desired amino acid product.
-
Frequently Asked Questions (FAQ)
Q1: Which haloacetic acid is better to use: chloroacetic acid or bromoacetic acid?
A1: Bromoacetic acid is generally more reactive than chloroacetic acid because bromide is a better leaving group than chloride. This will result in faster reaction times and may allow for lower reaction temperatures. However, bromoacetic acid is more expensive and can be more toxic. Chloroacetic acid is often sufficient and more cost-effective for large-scale synthesis, though it may require slightly more forcing conditions (higher temperature or longer reaction time).[6]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base serves two critical functions: 1) It neutralizes the hydrohalic acid (HX) produced during the SN2 reaction, preventing the protonation and deactivation of the starting amine. 2) It can deprotonate the carboxylic acid of the alkylating agent, which can influence its solubility and reactivity.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are ideal. They are strong enough to neutralize the generated acid but are generally not nucleophilic and are less likely to cause hydrolysis of the halo-acid.
-
Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they can lead to a competing SN2 reaction on the haloacetic acid, forming glycolic acid.
Q3: How can I effectively monitor the progress of this reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of acetic acid or ammonia). The starting azepane will be relatively non-polar, while the amino acid product will be highly polar and likely have a very low Rf value. The disappearance of the starting material spot is a good indicator of completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate monitoring. It allows you to track the consumption of starting materials and the formation of the product (m/z = 158.2 for [M+H]⁺) and the quaternary byproduct (m/z = 216.3 for [M]⁺).
-
¹H NMR Spectroscopy: You can take an aliquot from the reaction, remove the solvent, and dissolve it in D₂O. The appearance of a new singlet corresponding to the -CH₂- group between the nitrogen and the carboxyl group (typically around 3.0-3.5 ppm) is a clear indicator of product formation.
Q4: What are the key characterization peaks (NMR, MS) I should look for to confirm the identity and purity of Azepan-1-ylacetic acid?
A4:
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, you should observe a prominent peak for the protonated molecule [M+H]⁺ at m/z = 158.1.
-
¹H NMR (in D₂O):
-
A singlet at ~3.2-3.4 ppm integrating to 2H, corresponding to the newly formed N-CH₂-COOH group.
-
Multiplets between ~2.8-3.2 ppm and ~1.5-1.8 ppm corresponding to the protons on the azepane ring.
-
-
¹³C NMR (in D₂O):
-
A peak for the carboxyl carbon (-COOH) around 175-180 ppm.
-
A peak for the N-CH₂- carbon around 55-60 ppm.
-
Several peaks corresponding to the carbons of the azepane ring.
-
Optimized Reaction Parameters Summary
| Parameter | Recommended Choice | Rationale & Justification |
| Alkylating Agent | Chloroacetic Acid or Bromoacetic Acid | Bromo- derivative is more reactive but more expensive. Chloro- is a cost-effective choice. |
| Stoichiometry | 1.5 - 2.0 eq. Azepane : 1.0 eq. Haloacetic Acid | Minimizes over-alkylation by ensuring the alkylating agent is consumed by the starting material.[1] |
| Base | 2.0 - 2.2 eq. K₂CO₃ or Na₂CO₃ | Non-nucleophilic base neutralizes generated acid without causing side reactions. Two equivalents are necessary. |
| Solvent | Acetonitrile, DMF, or Water | Polar aprotic solvents are ideal for SN2. Water can be used but requires careful pH control. |
| Temperature | 50 - 70 °C | Provides sufficient energy for the reaction without promoting significant byproduct formation. Monitor for completion. |
| Workup | pH adjustment and precipitation/crystallization | Exploits the zwitterionic nature of the product for effective, non-chromatographic purification. |
References
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
PubChem. 1-Azepanylacetic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. US4014867A - Production of hexamethyleneimine from caprolactam.
-
National Toxicology Program. Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products. National Institute of Environmental Health Sciences. Available at: [Link]
-
PubMed. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. National Library of Medicine. Available at: [Link]
-
Leah, A. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- Google Patents. US4684483A - Preparation of N-substituted amino acids.
-
Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41. Available at: [Link]
-
Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available at: [Link]
-
Tap Score. (2024, May 21). Haloacetic Acids in Drinking Water Explained. Available at: [Link]
-
Ajinomoto. Separation and Refining of Amino acids. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mytapscore.com [mytapscore.com]
- 4. US4684483A - Preparation of N-substituted amino acids - Google Patents [patents.google.com]
- 5. diaion.com [diaion.com]
- 6. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Remediation for Azepan-1-ylacetic Acid Syntheses
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Purification & Catalyst Removal Strategies Target Molecule: Azepan-1-ylacetic acid (2-(hexamethyleneimino)acetic acid)
Executive Summary & Chemical Context
User Advisory: You are likely encountering difficulties because Azepan-1-ylacetic acid acts as a zwitterionic surfactant .
-
The Head: The carboxylic acid moiety (
) is hydrophilic. -
The Tail: The 7-membered azepane ring is lipophilic.
-
The Consequence: At neutral pH, the molecule forms a zwitterion that stabilizes emulsions and resists standard liquid-liquid extraction (LLE) for catalyst removal.
This guide provides remediation protocols for removing Heavy Metals (Pd, Cu, Ru) and Organic Catalysts (Phase Transfer Catalysts, Homogeneous Acids) while maintaining yield in this challenging amphoteric environment.
Module A: Heavy Metal Removal (Pd, Cu, Ru)
Scenario: You have synthesized the azepane core via Ring-Closing Metathesis (Ru) or coupled the acetic acid tail via Pd-catalyzed cross-coupling/hydrogenation. Compliance Target: ICH Q3D Class 1 & 2A limits (e.g., Pd < 10 ppm for oral administration).
Troubleshooting Workflow
Because the product is water-soluble (zwitterionic), aqueous extraction of metals is ineffective and will result in product loss. You must use Solid-Supported Scavengers .
Protocol: Scavenger Selection & Execution
| Catalyst Metal | Primary Scavenger Functionalization | Mechanism | Recommended pH |
| Palladium (Pd) | Thiourea or Cysteine | Soft-Soft Acid/Base Interaction | 2–7 (Acidic/Neutral) |
| Copper (Cu) | Imidazole or Triamine | Chelation (N-donor) | > 4 (Avoid strong acid) |
| Ruthenium (Ru) | Thiourea or DMT (Dimercaptotriazine) | High Affinity Binding | Neutral |
Step-by-Step Remediation Protocol
-
Solvent Swap: If your reaction is in DMF or DMSO, dilute 1:5 with Methanol or Ethanol. High viscosity solvents impede scavenger kinetics.
-
Loading Calculation:
-
Calculate residual metal (assume 100% of catalyst remains if unknown).
-
Add 4 equivalents of functionalized silica (e.g., SiliaMetS® Thiourea) relative to the metal content.
-
-
Temperature Swing:
-
Stir the slurry at 50°C for 4 hours . Heat is crucial to break the metal-product chelation complex formed by the azepane nitrogen.
-
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or Celite pad.
-
Analysis: Check filtrate via ICP-MS. If >10 ppm, repeat with a fresh scavenger batch.
Common Issues (Q&A)
Q: Why is Activated Carbon failing to remove the Palladium? A: The azepane ring is bulky. It likely clogs the micropores of standard activated carbon before the metal can be adsorbed. Furthermore, the nitrogen in your product competes with the carbon for the metal. Switch to functionalized silica (Thiourea) which relies on chemical affinity rather than pore size.
Q: I am seeing product loss during filtration. A: Your product is precipitating on the scavenger surface as it cools. Ensure you filter at 40-50°C and wash the filter cake with hot methanol.
Module B: Organic Catalyst Removal (PTC & Acids)
Scenario: You used a Phase Transfer Catalyst (e.g., TBAB, TEBA) for alkylation or a homogeneous acid (p-TsOH) for deprotection.
The "Zwitterion Switch" Protocol
Since Azepan-1-ylacetic acid is amphoteric, we can exploit pH swings to remove non-zwitterionic impurities like quaternary ammonium salts (PTCs).
Visualizing the Solubility Logic
Figure 1: Purification logic for separating zwitterionic Azepan-1-ylacetic acid from organic impurities.
Step-by-Step Protocol
-
Acidification: Dissolve crude in water and adjust pH to 1.0 using 1M HCl. The azepane nitrogen protonates (
), making the molecule highly water-soluble. -
Organic Wash: Wash the aqueous layer 3x with Dichloromethane (DCM).
-
Result: The PTC (lipophilic cation) and neutral organic impurities partition into the DCM. The product stays in water.
-
-
Isoelectric Precipitation:
-
Slowly add 1M NaOH or Ammonia to the aqueous layer.
-
Target pH 6.0 – 7.0 (The Isoelectric Point).
-
The molecule becomes net-neutral (zwitterionic) and its solubility drops drastically.
-
-
Collection: Cool to 0°C. The product should crystallize out. Filter and dry.
Module C: Troubleshooting "The Soap Effect"
Issue: "My extraction has turned into a thick, unmanageable emulsion."
Diagnosis: You have created a surfactant. The hydrophobic azepane ring and the carboxylate head group (at basic pH) act like soap.
Immediate Fixes:
-
The "Salting Out" Method: Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic surfactant out of the aqueous phase.
-
Diatomaceous Earth Filtration: Do not try to wait for the layers to separate. Add Celite (diatomaceous earth) to the emulsion and filter it through a sintered glass funnel. The emulsion often breaks physically during filtration.
-
Avoid pH 8-10: This is the "danger zone" where the surfactant character is strongest (anionic carboxylate + neutral amine). Keep pH < 2 or exactly at isoelectric point during processing.
Reference Data & Limits
ICH Q3D Elemental Impurity Limits (Oral)
| Element | Class | PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| Cd (Cadmium) | 1 | 5 | 0.5 ppm |
| Pb (Lead) | 1 | 5 | 0.5 ppm |
| As (Arsenic) | 1 | 15 | 1.5 ppm |
| Hg (Mercury) | 1 | 30 | 3.0 ppm |
| Co (Cobalt) | 2A | 50 | 5.0 ppm |
| V (Vanadium) | 2A | 100 | 10.0 ppm |
| Ni (Nickel) | 2A | 200 | 20.0 ppm |
| Pd (Palladium) | 2B | 100 | 10.0 ppm |
References
-
International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2).[1] ICH.org. Link
-
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers Selection Guide.[2] SiliCycle Application Notes.[3] Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5] Link
-
Amgen Inc. (2015). Palladium Removal using Functionalized Silica: A Case Study. Organic Process Research & Development.[4] Link
-
University of Bath. (2017).[6] Acetic acid as a catalyst for the N-acylation of amines.[6] Chemical Communications.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Azepan-1-ylacetic Acid Synthesis
Introduction: The Scale-Up Transition
Welcome to the technical support hub for Azepan-1-ylacetic acid (also known as hexamethyleneiminoacetic acid). This molecule is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., precursors for antihistamines or specific peptide mimetics).
While the synthesis appears straightforward—a nucleophilic substitution of a haloacetic acid by azepane—scaling this reaction from grams to kilograms introduces non-linear challenges. The primary hurdles are exothermic runaway risks during alkylation and the "Zwitterion Trap" during isolation, where the amphoteric nature of the product makes separation from inorganic salts notoriously difficult.
This guide addresses these specific pitfalls with field-proven protocols and troubleshooting logic.
Module 1: The Reaction Phase (Alkylation)
The Core Challenge: Exotherm & Selectivity
The reaction typically involves treating azepane with chloroacetic acid (or ethyl chloroacetate) in the presence of a base. On a large scale, the heat of neutralization and substitution can overwhelm standard cooling jackets, leading to impurity formation (dimers/quaternary salts).
Troubleshooting Guide: Reaction Control
Q: Why is my reaction temperature spiking uncontrollably during the addition of chloroacetic acid?
-
Root Cause: You are likely performing a "dump" addition or using an unbuffered system where the exotherm of neutralization (Acid + Base) coincides with the exotherm of alkylation.
-
Solution: Switch to a pH-Stat Controlled Addition Protocol .
-
Dissolve azepane in water/solvent.
-
Cool to 0–5°C.
-
Simultaneously dose aqueous Chloroacetic Acid (sodium salt) and NaOH, maintaining the internal pH between 10.0 and 11.0.
-
Why? This decouples the heat of neutralization from the reaction vessel and prevents the accumulation of unreacted alkylating agent.
-
Q: I am detecting a significant "M+58" impurity by LC-MS. What is it?
-
Diagnosis: This is the Quaternary Ammonium Salt (Bis-alkylation) .
-
Mechanism: Once Azepan-1-ylacetic acid forms, it still possesses a lone pair (though less nucleophilic due to steric bulk). If local concentrations of chloroacetic acid are high, the product reacts again.
-
Corrective Action:
-
Stoichiometry: Ensure Azepane is in slight excess (1.05 – 1.1 eq) relative to the alkylating agent.
-
Dilution: Increase solvent volume to minimize intermolecular collisions between product and alkylating agent.
-
Visualizing the Pathway
Figure 1: Reaction pathway showing the primary synthesis and the risk of over-alkylation (quaternization) if stoichiometry is uncontrolled.
Module 2: Isolation & Purification (The Work-Up)
The Core Challenge: The Zwitterion Trap
Azepan-1-ylacetic acid exists as a zwitterion (inner salt) at neutral pH. It is highly soluble in water and insoluble in most non-polar organic solvents (Ether, Hexane). Standard liquid-liquid extraction (LLE) often fails, leaving the product trapped in the aqueous brine.
Troubleshooting Guide: Isolation
Q: I acidified the reaction mixture to pH 2, but the product won't extract into Dichloromethane (DCM). Why?
-
Scientific Explanation: At pH 2, the amine is protonated (
), making the molecule a cationic salt (highly water-soluble). At pH 12, the carboxylic acid is deprotonated ( ), making it an anionic salt. -
The Fix: You must target the Isoelectric Point (pI) .
-
Calculated pKa (Azepane N): ~11.0
-
Calculated pKa (COOH): ~2.5
-
Target pI:
-
Protocol: Adjust aqueous pH strictly to 6.5–7.0. The net charge is zero, minimizing water solubility. Then use a polar organic solvent (e.g., n-Butanol or Isopropanol) for extraction, or induce precipitation.
-
Q: My final solid has 30% Ash content (NaCl). How do I desalt it?
-
Scenario: You stripped the water and the product co-crystallized with the salt formed during the reaction.
-
Solution Matrix:
| Scale | Recommended Method | Pros | Cons |
| Lab (<100g) | Ion Exchange Chromatography | High purity; complete salt removal. | Low throughput; high solvent use. |
| Pilot (1-10kg) | Isoelectric Crystallization | Scalable; low cost. | Yield loss to mother liquor; requires optimization. |
| Mfg (>100kg) | Nanofiltration / Electrodialysis | Continuous process; green chemistry. | High CAPEX; membrane fouling risks. |
Step-by-Step Protocol: Ion Exchange Desalting (Lab/Pilot)
Use this when purity is critical and ash content must be <0.1%.
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W) in the
form. -
Loading: Load the crude aqueous reaction mixture (pH 2-3) onto the column. The Product (
) binds; Na+ passes through (mostly). Note: Competition with Na+ is high, so capacity will be lower than theoretical. -
Washing: Wash with distilled water to remove anionic impurities and excess inorganic salts.
-
Elution: Elute with 5-10% Aqueous Ammonia. This deprotonates the resin, releasing the product as the ammonium salt.
-
Isolation: Evaporate the ammonia fractions. The excess ammonia escapes, leaving the free zwitterion.[1]
Visualizing the Isolation Logic
Figure 2: Decision tree for downstream processing based on production scale.
Module 3: Quality & Stability Controls
Q: The product is turning yellow and becoming sticky during storage.
-
Cause: Azepan-1-ylacetic acid is hygroscopic, especially if residual inorganic salts are present. The yellowing indicates potential oxidation of the tertiary amine or trace impurities (N-oxides).
-
Prevention:
-
Storage: Store under Nitrogen in desiccated, foil-sealed bags.
-
Salt Form: Consider converting the zwitterion to the Hydrochloride Salt (using HCl in Dioxane/Ether) for storage. The HCl salt is often more crystalline and less prone to oxidation, though it is more hygroscopic than the pure zwitterion.
-
Q: How do I validate the purity? Standard HPLC is showing a broad peak.
-
Issue: Zwitterions interact with residual silanols on C18 columns, causing tailing.
-
Method Adjustment: Use an Ion-Pairing Reagent in your mobile phase (e.g., 0.1% Trifluoroacetic acid or Heptafluorobutyric acid) to mask the ionic interactions, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is designed for polar species.
References
-
Process Safety & Calorimetry: Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for N-alkylation exotherm risks).
-
Zwitterion Isolation Techniques: Glumac, M., et al. (2020).[3][4][5] "Strategies for desalting zwitterionic amino acids." ResearchGate Q&A / Process Chemistry Archives.
-
Synthesis of N-Heterocyclic Acetic Acids: Aliabad, J.M., et al. (2019).[6] "Solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry. (Analogous chemistry demonstrating haloacetic acid alkylation).
-
Scale-Up of N-Alkylation: Wang, J., et al.[4] (2024).[4][5][7][8] "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 14, 6367-6373.[4] (Demonstrates thermodynamic control and scale-up safety for similar nitrogen heterocycles).
Sources
- 1. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icheme.org [icheme.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Alternative Solvents for Azepan-1-ylacetic Acid Reactions
Topic: Optimization of Reaction Media for Azepan-1-ylacetic Acid (CAS: 52703-80-7) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide v1.0
Technical Overview & Rationale
Azepan-1-ylacetic acid is a critical intermediate featuring a 7-membered nitrogen heterocycle (azepane) bearing a carboxylic acid moiety. It is frequently employed in the synthesis of GlyT-1 inhibitors and other CNS-active agents.
Historically, reactions involving this zwitterionic amino acid—particularly amide couplings—rely on dipolar aprotic solvents like DMF (N,N-dimethylformamide) or DCM (dichloromethane) . However, these solvents pose significant challenges:
-
DMF: High boiling point (
), difficult aqueous removal, and reproductive toxicity (REACH restricted). -
DCM: Environmental hazard and low boiling point limits reaction temperature.
This guide provides validated green solvent alternatives that maintain or improve yield while resolving downstream processing bottlenecks.
Solvent Selection Matrix
The following table contrasts traditional solvents with recommended alternatives based on polarity, boiling point, and "Green" scores.
| Solvent Class | Traditional Solvent | Recommended Alternative | Boiling Point ( | Key Advantage |
| Dipolar Aprotic | DMF, NMP | Cyrene™ (Dihydrolevoglucosenone) | 227 | Bio-based, similar polarity to NMP, non-toxic. |
| Ethers | THF, Dioxane | 2-MeTHF (2-Methyltetrahydrofuran) | 80 | Derived from corncobs, immiscible with water (easier workup). |
| Ethers | Diethyl Ether | CPME (Cyclopentyl Methyl Ether) | 106 | Low peroxide formation, high hydrophobicity, reduces emulsions. |
| Esters | -- | EtOAc (Ethyl Acetate) | 77 | Ubiquitous, biodegradable, excellent for T3P couplings. |
| Carbonates | -- | DMC (Dimethyl Carbonate) | 90 | Biodegradable, versatile for methylation or coupling. |
Troubleshooting Guide (Q&A)
Scenario A: Solubility Issues
Q: "Azepan-1-ylacetic acid precipitates when I switch from DMF to Ethyl Acetate (EtOAc). How do I maintain solubility?"
A: Azepan-1-ylacetic acid is zwitterionic. In non-polar or moderately polar solvents like EtOAc, it may aggregate.
-
Root Cause: The intermolecular ionic interactions between the carboxylic acid and the tertiary amine dominate in low-dielectric media.
-
Solution:
-
Switch to 2-MeTHF: It has a higher polarity than EtOAc and better solubilizes amino acids.
-
Disrupt the Zwitterion: Add the base (e.g., DIPEA or NMM) before adding the coupling reagent. This masks the carboxylic acid proton, converting the zwitterion to a soluble anion/neutral species pair.
-
Use a Co-solvent: Add minimal water (if using EDC/water-soluble reagents) or a small percentage of Cyrene (10-20%) to the EtOAc to boost polarity without incurring the full penalty of DMF removal.
-
Scenario B: Coupling Efficiency
Q: "I am seeing low conversion (<50%) using HATU in 2-MeTHF compared to DMF. Why?"
A: HATU/HBTU reagents rely on specific solvation shells to stabilize the active ester intermediate.
-
Root Cause: The reaction kinetics of uronium salts can be slower in ethereal solvents compared to dipolar aprotic ones.
-
Solution:
-
Change Coupling Agent: Switch to T3P (Propylphosphonic anhydride) . T3P is supplied as a solution in EtOAc or 2-MeTHF and is specifically optimized for these solvents. It drives the equilibrium by releasing a water-soluble byproduct.
-
Concentration: Green solvents often require higher concentrations (0.5 M – 1.0 M) compared to DMF (0.1 M) to achieve effective kinetics.
-
Scenario C: Work-up Emulsions
Q: "During aqueous extraction, I get a persistent emulsion. Is the azepane ring acting as a surfactant?"
A: Yes, the amphiphilic nature of the azepane ring combined with residual polar solvents can stabilize emulsions.
-
Root Cause: If you are using THF or DMF, their water miscibility changes the density and surface tension of the aqueous phase.
-
Solution:
-
Use CPME: Its high hydrophobicity and low water solubility (1.1 g/100g ) create a sharp phase boundary, significantly reducing emulsions.
-
Salting Out: If using 2-MeTHF, add brine (saturated NaCl) to the aqueous layer to force the organic solvent out of the water phase.
-
Validated Protocol: Green Amide Coupling
Objective: Coupling Azepan-1-ylacetic acid with a primary amine (
Reagents:
-
Azepan-1-ylacetic acid (1.0 equiv)
-
Amine (
) (1.1 equiv) -
T3P (50% w/w in 2-MeTHF) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
-
Solvent: 2-MeTHF (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with Azepan-1-ylacetic acid and 2-MeTHF (concentration ~0.2 M).
-
Basification: Add DIPEA (2.5 equiv) dropwise. Observation: The suspension should clear as the zwitterion is disrupted.
-
Amine Addition: Add the coupling partner (
). -
Activation: Cool the mixture to
. Add T3P solution dropwise over 10 minutes.-
Note: T3P reaction is exothermic; cooling prevents side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Work-up (Self-Validating Step):
-
Add water/brine (1:1).
-
Separate layers. The product remains in the 2-MeTHF layer.
-
Wash organic layer with
(removes excess acid) and then (removes unreacted amine, caution: product stability dependent).
-
-
Isolation: Dry over
, filter, and concentrate.
Visualizations
Diagram 1: Solvent Selection Decision Tree
This logic flow helps users select the correct solvent based on their specific constraint (solubility vs. work-up).
Caption: Decision matrix for selecting the optimal green solvent based on solubility and process constraints.
Diagram 2: T3P Coupling Reaction Workflow
A visual representation of the protocol described in Section 4.
Caption: Step-by-step workflow for the T3P-mediated amide coupling in 2-MeTHF.
References
-
Royal Society of Chemistry. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013.[1]
-
ACS Sustainable Chemistry & Engineering. "Green Solvents for the Formation of Amide Linkages."
-
National Institutes of Health (NIH). "A Sustainable Green Enzymatic Method for Amide Bond Formation."
-
ChemChart. "Azepan-1-ylacetic acid Properties and Suppliers."
Sources
Technical Support Center: Azepan-1-ylacetic Acid Reaction Monitoring
Introduction: The Analytical Challenge
Azepan-1-ylacetic acid presents a classic "analytical blind spot" for many organic chemists. It possesses two distinct challenges:
-
Zwitterionic Nature: It contains a basic tertiary amine (azepane ring, pKa ~10-11) and an acidic carboxylic tail (pKa ~4.8).[1] This makes it highly polar and prone to "streaking" on TLC or eluting in the void volume on standard C18 HPLC columns.
-
Lack of Chromophore: Unlike aromatic intermediates, this molecule lacks a strong UV chromophore.[1] It is invisible at standard 254 nm detection, requiring specific visualization strategies.[1]
This guide provides self-validating protocols to monitor the synthesis of this molecule, likely from the alkylation of azepane with chloroacetic acid or a similar electrophile.
Module 1: Thin Layer Chromatography (TLC) Center
Standard Operating Procedure (SOP)
The "Baseline Problem": On standard silica plates, the amine interacts with acidic silanols while the carboxylic acid creates hydrogen bonds. The result is often a spot that never moves (
Recommended System:
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase (The "Basified" System):
-
Dichloromethane : Methanol : Ammonium Hydroxide (25%)
-
Ratio: 90 : 9 : 1 (v/v/v)
-
Why: The ammonia competes with the amine for silanol sites, sharpening the spot. Methanol provides the necessary polarity to move the zwitterion.
-
-
Alternative Mobile Phase (The "Amino Acid" System):
-
n-Butanol : Acetic Acid : Water
-
Ratio: 3 : 1 : 1
-
Why: This classic system keeps the molecule protonated, moving it as a stable salt.
-
Visualization Protocols
Since Azepan-1-ylacetic acid is UV-inactive at 254 nm, you must use chemical staining.
| Stain Reagent | Expected Result | Specificity |
| Iodine Chamber | Brown/Yellow spots | Universal. Reacts with the lipophilic azepane ring. Simplest method. |
| Dragendorff’s Reagent | Orange spot on yellow background | High. Specific for tertiary amines. Excellent for distinguishing product from non-amine starting materials. |
| Bromocresol Green | Yellow spot on blue background | Acid-Specific. Detects the carboxylic acid moiety (pH indicator). |
| Ninhydrin | Weak/Variable | Low. Primarily for primary amines. Since this is a tertiary amine, reaction is slow or non-existent.[1] Avoid. |
TLC Troubleshooting Guide (FAQ)
Q: My product spot is streaking badly from the baseline to the solvent front.
-
Diagnosis: The mobile phase is likely too acidic or lacks ionic strength.
-
Fix: Switch to the "Basified" system (DCM/MeOH/NH4OH). If using the alternative acidic system, increase the water content slightly to solubilize the salt form better.
Q: I see spots for my starting materials, but the product is invisible.
-
Diagnosis: You are likely using UV 254 nm.
-
Fix: Dip the plate in Dragendorff’s Reagent . The starting material (Azepane) is a secondary amine and will stain, but the product (tertiary amine) will stain intensely orange. If using Iodine, leave the plate in the chamber for at least 5 minutes; aliphatic amines take longer to complex than aromatics.
Module 2: HPLC Method Development Center
Method Selection Strategy
Due to the polarity of Azepan-1-ylacetic acid, a standard C18 method with Acetonitrile/Water will likely fail (Retention time
Figure 1: Decision matrix for selecting the appropriate stationary phase for polar zwitterions.
Recommended HPLC Protocol (HILIC Mode)
This is the gold standard for small, polar zwitterions [1].
-
Column: HILIC Amide or Bare Silica (e.g., 150 x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Isocratic Method: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 205 nm or 210 nm (Critical: Standard 254 nm will show nothing).
-
CAD/ELSD: Ideal if available (Universal detection).
-
-
Sample Diluent: 100% Acetonitrile (Water in the sample will distort peak shape in HILIC).
Alternative Protocol (Reverse Phase - Ion Suppression)
If you only have C18 columns, you must suppress the ionization of the carboxylic acid or use an "AQ" type column capable of 100% water [2].
-
Column: C18-AQ (Polar end-capped).
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Methanol.
-
Gradient: 0-5% B over 10 minutes (Keep organic very low to retain the polar molecule).
HPLC Troubleshooting Guide (FAQ)
Q: I see a huge peak at the solvent front (Void Volume), but no product peak.
-
Cause: The molecule is too polar for your column/method. It is eluting with the injection solvent.
-
Fix: If using C18, switch to the HILIC method described above. If you must use C18, add an ion-pairing agent (e.g., 5 mM Sodium Octanesulfonate) to the mobile phase to increase retention [3].[1]
Q: The baseline is noisy and drifting at 210 nm.
-
Cause: High UV absorbance of the mobile phase solvents (cutoff limits).
-
Fix: Ensure you are using HPLC-Grade Acetonitrile (Far UV grade). Do not use Acetone or standard Methanol, as they absorb strongly below 220 nm.[1] Use Phosphoric acid or Formic acid; avoid Acetic acid in the mobile phase as it absorbs at 210 nm.
Q: The peak shape is tailing severely.
-
Cause: Secondary interaction between the amine and residual silanols on the silica support.
-
Fix: Increase the buffer concentration (ionic strength) to 20-25 mM. If using HILIC, ensure the pH is controlled (Ammonium Formate pH 3.0 is ideal to protonate silanols, reducing interaction).[1]
Module 3: Advanced Validation (Self-Validating Systems)
To ensure your data is trustworthy, implement a System Suitability Test (SST) before every critical batch analysis.[1]
-
Blank Injection: Inject pure diluent. Ensure no "ghost peaks" appear at the retention time of your product (common at 210 nm due to system contamination).
-
Resolution Check: If monitoring a reaction, inject a mix of Starting Material (Azepane) + Product.[1]
-
Requirement: Resolution (
) > 1.5. -
Logic: Azepane is less polar (no acid group) and should elute significantly differently than the zwitterionic product.
-
-
Linearity Check (One-Point): Inject the standard at 50% and 150% of target concentration. Area response should be linear.
Figure 2: Routine reaction monitoring workflow for Azepan-1-ylacetic acid.
References
-
Thermo Fisher Scientific. (2021). Analysis of Amino Acids in Human Biological Fluids by High-Performance Liquid Chromatography. (Review of HILIC and derivatization strategies for polar zwitterions).
-
ACS Omega. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV. (Demonstrates low-UV detection and phosphate buffers for aliphatic amino acids). [1]
-
ResearchGate. (2022).[4] RP-HPLC Analytical Method Development for Isoeugenolindole-3-acetic acid. (General principles for acetic acid derivative detection).
Sources
Validation & Comparative
"Azepan-1-ylacetic acid" vs. pyrrolidinylacetic acid: a comparative analysis.
Executive Summary
In the optimization of lead compounds, the choice between a 5-membered pyrrolidine and a 7-membered azepane ring is rarely arbitrary. While Pyrrolidin-1-ylacetic acid serves as a standard, compact, polar linker often used to improve solubility or target specific narrow clefts, Azepan-1-ylacetic acid offers a distinct physicochemical profile characterized by increased lipophilicity, greater conformational flexibility, and a larger steric footprint.
This guide provides a technical comparison of these two building blocks, analyzing their structural implications, physicochemical properties, and synthetic utility. It is designed to assist researchers in selecting the optimal saturated N-heterocycle for fragment-based drug discovery (FBDD) or linker design.[1]
Physicochemical & Structural Comparison
The transition from a 5-membered to a 7-membered ring drastically alters the vector of the substituents and the entropic penalty of binding.
Table 1: Comparative Data Profile
| Property | Pyrrolidin-1-ylacetic acid | Azepan-1-ylacetic acid | Impact on Drug Design |
| CAS Number | 19125-53-2 (Free Acid) | 14298-20-5 (Free Acid) | Identification |
| Molecular Weight | 129.16 g/mol | 157.21 g/mol | Azepane adds mass (+28 Da), affecting LE (Ligand Efficiency).[1] |
| Ring Size | 5-membered (C4N) | 7-membered (C6N) | Determines steric occupancy.[1] |
| LogP (Calc) | ~ -2.5 (Highly Polar) | ~ -0.2 to +0.5 | Azepane is significantly more lipophilic, aiding membrane permeability.[1] |
| pKa (Amine) | ~9.0 - 9.5 | ~10.0 - 11.0 | Both form zwitterions; Azepane is often slightly more basic due to reduced ring strain.[1] |
| Conformation | Envelope (Rigid) | Twist-Chair (Flexible) | Azepane incurs a higher entropic penalty upon binding unless the pocket is large.[1] |
| Solubility (Aq) | Very High | High | Both are water-soluble as zwitterions, but Azepane salts are more soluble in organic media.[1] |
Structural Analysis: The "Shape" Factor
-
Pyrrolidine (The Precision Tool): The 5-membered ring exists primarily in an envelope conformation .[1] It is relatively rigid, directing the N-acetic acid tail into a predictable vector.[1] This is ideal for rigidifying linkers or targeting narrow, specific sub-pockets (e.g., Proline mimetics).[1]
-
Azepane (The Hydrophobic Filler): The 7-membered ring adopts a fluxional twist-chair conformation .[1] This flexibility allows the ring to "mold" into larger, amorphous hydrophobic pockets that a pyrrolidine would fail to fill.[1] However, this comes at an entropic cost (ΔS) during binding.[1]
Decision Framework: When to Switch?
Use the following logic flow to determine which scaffold fits your SAR (Structure-Activity Relationship) campaign.
Figure 1: Decision tree for selecting between pyrrolidine and azepane scaffolds based on structural and physicochemical constraints.
Case Study: Efficacy in GlyT1 Inhibitors
A pertinent example of the superiority of the azepane ring is found in the development of Glycine Transporter 1 (GlyT1) inhibitors , a target for schizophrenia treatment.
-
The Challenge: Early hits containing piperidine or pyrrolidine rings showed moderate potency but failed to adequately fill the hydrophobic pocket adjacent to the sulfonamide binding site.[1]
-
The Solution: Replacing the smaller rings with azepane (specifically in N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamides) resulted in a modest increase in potency and a better fit within the hydrophobic cleft.[1]
-
Mechanism: The larger 7-membered ring provided additional Van der Waals contacts that the 5- and 6-membered rings could not reach, without introducing excessive molecular weight that would violate Lipinski's rules.[1]
Experimental Protocols
Protocol A: Synthesis of Azepan-1-ylacetic Acid
Note: This protocol describes the N-alkylation of azepane.[1] Ensure all work is performed in a fume hood due to the corrosivity of haloacetic acids.
Materials:
-
Azepane (Hexamethyleneimine) [CAS: 111-49-9]
-
Chloroacetic acid [CAS: 79-11-8] or Ethyl bromoacetate[1]
-
Potassium Carbonate (
) -
Acetonitrile (ACN) or DMF
Step-by-Step Procedure:
-
Preparation: Dissolve azepane (1.0 equiv) in ACN (0.5 M concentration).
-
Base Addition: Add anhydrous
(2.5 equiv) to the solution. Stir at room temperature for 15 minutes. -
Alkylation:
-
Option 1 (Direct Acid): Add Chloroacetic acid (1.1 equiv) slowly.[1] Heat to reflux (80°C) for 6-12 hours.
-
Option 2 (Ester Route - Preferred for purity): Add Ethyl bromoacetate (1.1 equiv) dropwise at 0°C. Warm to RT and stir for 4 hours.
-
-
Workup (Ester Route): Filter off solids. Concentrate the filtrate. Hydrolyze the ester using LiOH (2 equiv) in THF/Water (1:1) for 2 hours.
-
Isolation: Acidify the aqueous layer to pH ~3 with 1N HCl. Extract with Ethyl Acetate (if lipophilic enough) or lyophilize the aqueous phase to obtain the zwitterionic solid.[1]
-
Purification: Recrystallization from Ethanol/Ether or Ion-Exchange Chromatography (Dowex 50W) is recommended to remove inorganic salts.[1]
Protocol B: General Amide Coupling Validation
To compare reactivity, both acids can be coupled to a standard amine (e.g., benzylamine) using HATU.
Self-Validating Check:
-
TLC: Azepan-1-yl derivatives will typically have a higher
value than Pyrrolidin-1-yl derivatives in polar solvent systems (e.g., DCM/MeOH 9:1) due to the extra methylene groups.[1] -
NMR: Look for the diagnostic multiplet of the azepane ring protons: 8 protons appearing as 3 distinct multiplets (excluding the N-adjacent protons) versus the 4 protons in the pyrrolidine central region.
Synthesis Workflow Visualization
Figure 2: Synthetic route to Azepan-1-ylacetic acid starting from the industrial precursor Caprolactam.
Safety & Handling
-
Corrosivity: Both compounds are organic acids and potential irritants.[1][2] The parent amines (pyrrolidine and azepane) are corrosive and flammable.[1]
-
Toxicology: Azepane derivatives are structurally related to certain psychoactive compounds.[1] While the acetic acid derivative is a building block, handle with care to avoid unintended biological activity.[1]
-
Storage: Store as HCl salts to prevent hygroscopic degradation.
References
-
Varnes, J. G., et al. (2010).[1][3] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[1][3] Link
-
PubChem. (n.d.).[1][2][4][5] "Azepan-1-ylacetic acid."[1][6][7] National Center for Biotechnology Information.[1] Link
-
PubChem. (n.d.).[1][2][4] "Piperidin-1-yl-acetic acid" (Analogous 6-membered ring data for trend analysis). Link
-
Santa Cruz Biotechnology. (n.d.).[1] "Azepan-1-ylacetic acid hydrochloride Product Data." Link
-
Muthukrishnan, M., et al. (2019).[1] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. (Contextual grounding on Azepane utility).
Sources
- 1. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidin-1-yl-p-tolyl-acetic acid | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Azepan-1-yl(oxo)acetic Acid - Cas No: 886505-59-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Orthogonal Structural Confirmation of Azepan-1-ylacetic Acid: A Comparative Analytical Guide
Executive Summary
Azepan-1-ylacetic acid (also known as 2-(azepan-1-yl)acetic acid or hexamethyleneiminoacetic acid) represents a critical class of N-heterocyclic building blocks used in the synthesis of pharmaceutical intermediates, including antihistamines and peptide mimetics.[1]
Confirming the structure of this molecule presents a specific "Zwitterionic Challenge." In its solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion (inner salt), where the carboxylic acid proton transfers to the tertiary amine. This dynamic behavior renders single-method analysis insufficient.[1]
This guide outlines an orthogonal analytical strategy —combining NMR, HRMS, and Solid-State analysis—to definitively confirm the structure, distinguish it from synthetic impurities (e.g., unreacted azepane, quaternary salts), and validate its solid-state form.
Part 1: The Analytical Challenge
The structural ambiguity of Azepan-1-ylacetic acid arises from its ability to exist in multiple ionization states depending on the environment (pH, solvent, physical state).
-
State A (Neutral/Organic Solvents):
(Free acid form).[1] -
State B (Zwitterion/Aqueous/Solid):
(Inner salt).[1]
Relying solely on a standard
Diagram 1: The Orthogonal Analytical Workflow
Caption: Workflow integrating three independent physical principles to minimize structural uncertainty.
Part 2: Primary Structural Elucidation (NMR)[1]
Nuclear Magnetic Resonance (NMR) is the primary tool for establishing connectivity. However, solvent selection is the critical variable for this amino-acid-like structure.[1]
Solvent Selection Strategy
-
Chloroform-d (
): Often poor for zwitterions.[1] Peaks may appear broad due to exchange processes.[1] -
Deuterium Oxide (
): Excellent solubility for the zwitterion. However, the exchangeable proton (COOH/NH+) will not be visible. -
DMSO-
: The recommended solvent.[1] It solubilizes the zwitterion and often slows proton exchange enough to visualize the acidic proton (broad singlet >10 ppm) if the sample is dry.
Expected Spectral Features (1H NMR in )
The symmetry of the azepane ring simplifies the spectrum.
| Moiety | Proton Count | Multiplicity | Approx.[1] Shift ( | Diagnostic Value |
| N- | 2H | Singlet | 3.60 - 3.80 | Critical: Connects Ring to Acid.[1] |
| Ring | 4H | Multiplet/Triplet | 3.20 - 3.40 | Deshielded by Nitrogen.[1] |
| Ring | 8H | Broad Multiplets | 1.60 - 1.90 | The "Azepane Hump."[1] |
Expert Insight: If you observe a splitting of the N-
Part 3: Mass Spectrometry & Purity (HRMS)[1]
While NMR confirms connectivity, it has a detection limit of ~0.5-1%.[1] High-Resolution Mass Spectrometry (HRMS) is necessary to detect trace alkylation impurities and confirm the molecular formula.[1]
The Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Target Ion:
-
Calculated Mass (
): ~157.1103 Da (Neutral) 158.1181 Da ( ) .[1]
Impurity Profiling Logic
The synthesis typically involves the alkylation of azepane with chloroacetic acid. The HRMS must rule out specific side reactions.
Diagram 2: Synthetic Impurity Logic
Caption: MS allows rapid discrimination between the target zwitterion and quaternary ammonium byproducts.
Part 4: Solid-State Characterization (IR & XRD)
This is the "Orthogonal" step that distinguishes the Zwitterion from the HCl Salt . NMR and MS usually involve dissolving the sample, destroying the solid-state information. IR and XRD preserve it.[1]
FTIR Fingerprinting[1]
-
Zwitterion (
): Look for two bands: asymmetric stretch (~1600-1650 ) and symmetric stretch (~1400 ).[1] The region >3000 will show a broad N-H+ stretch.[1] -
HCl Salt (
): Look for the characteristic carbonyl ( ) stretch at ~1700-1750 .[1]
X-Ray Diffraction (XRD)
For new chemical entities (NCEs) or rigorous quality control, Single Crystal XRD is the gold standard. It provides the absolute configuration and confirms the location of the acidic proton (on the Nitrogen vs. the Oxygen).
Part 5: Comparative Summary Guide
The following table summarizes the data output for the target molecule versus its common derivatives/impurities.
| Feature | Target: Azepan-1-ylacetic acid | Impurity: Azepane (Starting Material) | Impurity: Quaternary Salt (Over-alkylated) |
| HRMS ( | 158.1181 ( | 100.1126 ( | 216.1230 ( |
| 1H NMR ( | Singlet @ 3.7 ppm (2H) | Absent | Singlet @ 4.0+ ppm (4H) (Deshielded) |
| Solubility | High in Water, Low in Ether | High in Ether/Organic | High in Water |
| IR Spectrum | Strong | N-H bend (1500-1600 |
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid.[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting zwitterionic IR/NMR shifts).
-
Sdbs.db.aist.go.jp. Spectral Database for Organic Compounds (SDBS).[1] (General reference for Azepane ring proton shifts). Retrieved from [Link][1]
Sources
Safety Operating Guide
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azepan-1-ylacetic Acid
Hazard Analysis: Understanding the "Why" Behind the "What"
The foundation of any effective PPE strategy is a thorough understanding of the potential hazards. While specific toxicological data for Azepan-1-ylacetic acid is sparse, we can infer its likely hazardous properties from its chemical class. Carboxylic acids, as a group, are known to be corrosive and can cause severe skin and eye irritation or burns.[1][2] The severity of these effects is often dependent on the concentration and the specific structure of the molecule.
Given the presence of the carboxylic acid group, we must assume that Azepan-1-ylacetic acid poses, at a minimum, the following risks:
-
Dermal and Ocular Corrosivity: Direct contact can lead to irritation, burns, and in the case of eye contact, potentially irreversible damage.[2][3]
-
Respiratory Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract.[2][3]
-
Unknown Systemic Toxicity: As with many research chemicals, the potential for systemic effects upon absorption through the skin or inhalation is not well-characterized. A conservative approach is therefore essential.
This presumptive hazard profile dictates a stringent PPE protocol designed to prevent all routes of exposure.
The Core Ensemble: Your Non-Negotiable PPE
For any work involving Azepan-1-ylacetic acid, from weighing milligram quantities to preparing solutions, the following PPE represents the minimum standard of protection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and aerosols, providing a full seal around the eyes. Standard safety glasses are insufficient.[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a broad range of chemicals, including many acids. Always check for signs of degradation and change gloves frequently. |
| Body Protection | Full-Length Laboratory Coat | Provides a barrier against incidental contact and small splashes.[5] |
| Footwear | Closed-Toed Shoes | Protects the feet from spills and falling objects.[5] |
This core ensemble should be considered the baseline for all activities. However, the specific experimental context may necessitate an escalation of this protection.
Escalation of Protection: A Risk-Based Approach
The selection of PPE should not be static; it must adapt to the scale and nature of the work being performed. The following diagram illustrates a decision-making workflow for determining the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling Azepan-1-ylacetic acid.
Step-by-Step Protocols for Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Follow these procedures diligently to ensure your safety.
4.1. Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly before handling any PPE.
-
Lab Coat: Put on your laboratory coat and ensure all buttons are fastened.
-
Eye Protection: Put on your chemical splash goggles, ensuring a snug fit.
-
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal. If double-gloving, don the first pair, then the second, ensuring the outer glove cuff is over the lab coat sleeve.
4.2. Doffing PPE (to be performed in a designated area)
-
Gloves: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated outer surface. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in a designated area or dispose of it if it is grossly contaminated.
-
Eye Protection: Remove your goggles by handling the strap, not the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
4.3. Disposal of Contaminated PPE
All disposable PPE that has come into contact with Azepan-1-ylacetic acid must be considered hazardous waste.
-
Gloves and other disposable items: Place in a clearly labeled hazardous waste bag or container.[6]
-
Contaminated lab coats: If grossly contaminated, they should be disposed of as hazardous waste. Otherwise, follow your institution's guidelines for laundering contaminated lab coats.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing while continuing to flush. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Proactive Safety
The principles outlined in this guide provide a robust framework for the safe handling of Azepan-1-ylacetic acid. As scientists, our responsibility extends beyond the pursuit of discovery to include the unwavering protection of ourselves and our colleagues. By understanding the "why" behind each safety measure and implementing these protocols with diligence, we can foster a laboratory environment where groundbreaking research and uncompromising safety go hand-in-hand.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Nano. (2015, March 27). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ≥99 %, for synthesis. Retrieved from [Link]
-
Premier Medical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Qualikems. (n.d.). Safety (MSDS) data for acetic acid. Retrieved from [Link]
-
University of California, Merced. (2012, October 19). Glacial Acetic Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: acetic acid. Retrieved from [Link]
-
Leica Biosystems. (2017, November 30). 1% Acetic Acid Safety Data Sheet. Retrieved from [Link]
-
EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]
-
VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 5). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
